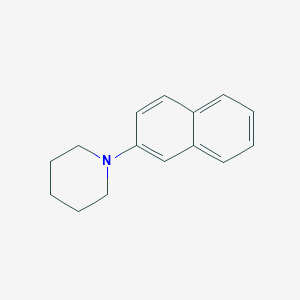

1-(Naphthalen-2-yl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17N |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

1-naphthalen-2-ylpiperidine |

InChI |

InChI=1S/C15H17N/c1-4-10-16(11-5-1)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2 |

InChI Key |

OOPQLMPRVFBDBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Naphthalen 2 Yl Piperidine and Its Analogs

Strategies for N-Arylation of Piperidine (B6355638)

N-arylation of piperidine involves the direct formation of a bond between the piperidine nitrogen and an aryl group, in this case, a naphthalene (B1677914) moiety. This transformation is most effectively achieved through transition metal catalysis.

Transition metals, particularly palladium and copper, are pivotal in catalyzing the formation of C-N bonds. mdpi.com These reactions have largely replaced harsher, classical methods due to their milder conditions and broader substrate scope. wikipedia.org

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern modifications, however, have rendered the process more practical and catalytic. In a typical synthesis of a compound like 1-(Naphthalen-2-yl)piperidine (B6146801), piperidine is coupled with an activated aryl halide, such as 2-bromonaphthalene (B93597) or 2-iodonaphthalene, using a copper catalyst.

Key features of modern Ullmann-type reactions include the use of soluble copper(I) salts (e.g., CuI) and the addition of ligands to facilitate the catalytic cycle. acs.org Ligands such as diamines, amino acids, or β-diketones can stabilize the copper catalyst and promote the reaction at lower temperatures. acs.orgresearchgate.net The choice of base and solvent is also critical for achieving high yields.

Table 1: Examples of Ullmann-Type Coupling Conditions for N-Arylation

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Piperidine | CuI / 2-acetylcyclohexanone | TBPM | DMSO | Room Temp | High |

| Aryl Iodides | Various Amines | CuI / Ethylene Glycol | K₃PO₄ | 2-Propanol | 80-100 | Good to Excellent |

TBPM: tetrabutylphosphonium malonate; DMSO: Dimethyl sulfoxide (B87167); DMF: Dimethylformamide. Data derived from studies on general N-arylation reactions. acs.orgjst.go.jpresearchgate.net

The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for C-N bond formation. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the coupling of a wide array of aryl halides and pseudohalides (like triflates) with various amines, including piperidine. wikipedia.orgnih.govresearchgate.net The synthesis of this compound via this method would typically involve the reaction of piperidine with 2-bromonaphthalene or 2-chloronaphthalene.

The success of the Buchwald-Hartwig amination relies heavily on the choice of a suitable palladium catalyst and a phosphine (B1218219) ligand. Early generations of catalysts required specific conditions, but the development of sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines) and N-heterocyclic carbene (NHC) ligands has expanded the reaction's scope to include less reactive aryl chlorides and allows for milder reaction conditions. rsc.orgresearchgate.net A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine in the catalytic cycle. wikipedia.org

The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org

Table 2: Representative Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|---|---|

| Aryl Chlorides | Piperidine | Pd₂(dba)₃ | Biarylphosphine | NaOtBu | Toluene (B28343) | 80-110°C | High |

| 4-Bromotoluene | Piperidine | (NHC)Pd(allyl)Cl | NHC | NaOtBu | Dioxane | Room Temp | 85 |

| Hetaryl Bromides | Piperidine | Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100°C | 70-95 |

dba: dibenzylideneacetone; NHC: N-heterocyclic carbene; XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; DPEPhos: Bis(2-diphenylphosphinophenyl)ether. Data derived from general and specific studies on N-arylation. researchgate.netrsc.orgresearchgate.netnih.gov

The Chan-Lam coupling provides an alternative, copper-mediated route for N-arylation. beilstein-journals.org Unlike the Ullmann and Buchwald-Hartwig reactions that typically use aryl halides, the Chan-Lam reaction utilizes arylboronic acids as the arylating agent. The reaction is often performed with a stoichiometric or catalytic amount of a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), and notably, can often be carried out in the presence of air ("open-flask") and at room temperature. beilstein-journals.orgnih.gov

For the synthesis of this compound, this would involve the coupling of piperidine with 2-naphthaleneboronic acid. The presence of a base is sometimes required, and ligands like pyridine (B92270) can accelerate the reaction. The mild conditions and use of readily available boronic acids make the Chan-Lam coupling an attractive method, although reaction times can sometimes be long. beilstein-journals.orgnih.gov

Table 3: General Conditions for Chan-Lam N-Arylation

| Arylating Agent | Nucleophile | Copper Source | Additives/Ligands | Solvent | Temperature |

|---|---|---|---|---|---|

| Arylboronic Acid | Aminophenols | Cu(OAc)₂ / AgOAc | Benzoic Acid | MeOH | Room Temp |

| Arylboronic Acid | Phenols | Cu(OAc)₂ | 2,2'-Bipyridine | Dichloromethane | Room Temp |

Data derived from studies on the N-arylation of various nucleophiles. nih.govrsc.org

The Mizoroki-Heck reaction is a powerful tool for C-C bond formation, specifically the coupling of an unsaturated halide with an alkene, catalyzed by palladium. mychemblog.com It is not a direct method for C-N bond formation or the N-arylation of piperidine. The reaction's primary utility is in the arylation or alkenylation of olefins. mychemblog.commdpi.com

However, the principles of palladium catalysis can be extended to cascade or tandem reactions where a Mizoroki-Heck reaction might be an intermediate step in a more complex synthesis of a this compound analog. For instance, a palladium-catalyzed reaction could first form a C-C bond to construct a complex side chain, which is then followed by an intramolecular amination or cyclization to form a piperidine ring that is already attached to the naphthalene core. A "reductive Heck" variant can be used to form conjugate addition products rather than the typical vinylic substitution products, which could potentially be precursors for piperidine analogs after further functionalization and cyclization. nih.gov Therefore, while not a direct N-arylation strategy for piperidine itself, Mizoroki-Heck type reactivity remains a key tool in the broader synthesis of complex molecules that may contain the target scaffold.

An alternative to direct N-arylation is the construction of the N-arylpiperidine ring system through ring-opening and ring-closing sequences. These methods offer a different strategic approach, often building the ring from acyclic or different cyclic precursors.

One notable strategy involves the use of Zincke imine intermediates. chemrxiv.orgchemrxiv.org This process begins with the ring-opening of a pyridine or pyridinium (B92312) salt. For example, a substituted pyridine can be activated and then opened by an amine nucleophile to form a Zincke imine. chemrxiv.org This intermediate can then react with an aniline (B41778), such as 2-naphthylamine (B18577), in a condensation and cyclization sequence to form a new N-arylpyridinium salt. Subsequent hydrogenation of this pyridinium salt yields the desired saturated N-arylpiperidine derivative. This method is highly versatile, allowing for significant variation in both the piperidine and the N-aryl substituents. chemrxiv.orgacs.org

Another approach involves the oxidative cleavage of a cyclic olefin, such as a substituted cyclopentene or indene, to generate a reactive diformyl intermediate. nih.govproquest.com This dialdehyde can then undergo a ring-closing step via double reductive amination with a primary amine. If 2-naphthylamine were used in this sequence with an appropriate dialdehyde precursor, it could lead to the formation of the this compound core, often with ring expansion. nih.govproquest.com

Ring-Opening and Ring-Closing Approaches

Utilization of Zincke Imine Intermediates

A versatile strategy for the synthesis of N-arylpiperidines, including this compound, involves a pyridine ring-opening and ring-closing sequence via Zincke imine intermediates. This method provides access to a wide array of N-(hetero)arylpiperidines. The process begins with the generation of a pyridinium salt from a substituted pyridine and a (hetero)arylaniline, in this case, 2-naphthylamine. Subsequent hydrogenation or nucleophilic addition to the resulting Zincke imine intermediate yields the desired N-(hetero)arylpiperidine derivative. This approach is particularly valuable for creating libraries of piperidine compounds for drug discovery and for the convergent coupling of complex molecular fragments.

Pyridinium Salt Formation and Derivatization

The formation of pyridinium salts serves as a crucial step in several synthetic routes to this compound. Activation of a pyridine ring through N-arylation with a naphthalene-containing electrophile, or conversely, reaction of a substituted pyridine with a naphthalenyl nucleophile, can generate a precursor pyridinium salt. This intermediate can then be subjected to reduction to yield the corresponding piperidine. For instance, an N-(naphthalen-2-yl)pyridinium salt can be catalytically hydrogenated to afford this compound. This method leverages the reduced aromaticity and increased reactivity of the pyridinium ring towards reduction compared to the parent pyridine.

Nucleophilic Substitution Reactions for Piperidine Derivatives

Nucleophilic substitution reactions represent a cornerstone for the synthesis of this compound, primarily through the formation of the aryl-nitrogen bond. Two of the most prominent methods in this category are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile tool for the formation of C-N bonds. purdue.edu This reaction typically involves the coupling of an aryl halide or triflate, such as 2-bromonaphthalene or 2-iodonaphthalene, with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base. purdue.edu The reaction is highly valued for its broad substrate scope, functional group tolerance, and generally high yields. purdue.edu

The Ullmann condensation is a more traditional, copper-catalyzed method for the N-arylation of amines. nih.gov While it often requires higher reaction temperatures compared to the Buchwald-Hartwig amination, modern modifications using various ligands can facilitate the reaction under milder conditions. purdue.edunih.gov The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. nih.gov

Table 1: Comparison of Nucleophilic Substitution Reactions for this compound Synthesis

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium | Copper |

| Typical Reaction Temperature | Generally lower | Often higher |

| Ligands | Phosphine-based (e.g., BINAP, XPhos) | Diamines, amino acids (e.g., L-proline) |

| Substrate Scope | Broad | Can be more limited for less activated aryl halides |

| Functional Group Tolerance | High | Moderate to high |

Reduction Reactions for Piperidine Scaffold Formation

The formation of the piperidine ring in this compound can be achieved through the reduction of a suitable precursor. A key strategy involves the catalytic hydrogenation of an N-(naphthalen-2-yl)pyridinium salt. The pyridinium salt, being less aromatic than pyridine, is more susceptible to reduction. Various catalysts, including platinum, palladium, and rhodium, can be employed for this transformation, often under hydrogen pressure. This method allows for the direct conversion of a pre-formed N-arylpyridinium intermediate to the desired N-arylpiperidine.

Another approach is the reductive amination of a suitable carbonyl compound. For example, the reaction of 2-naphthaldehyde with piperidine would form an enamine or iminium ion intermediate, which can then be reduced in situ to yield this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).

Intramolecular Cyclization Strategies

Intramolecular cyclization offers a powerful method for the construction of the piperidine ring. In the context of this compound synthesis, this would typically involve a precursor molecule containing the N-(naphthalen-2-yl) moiety and a suitably positioned reactive group that can undergo cyclization to form the six-membered ring.

One such strategy is the intramolecular hydroamination of an N-(naphthalen-2-yl)-substituted alkenylamine. In this reaction, the amine nitrogen adds across the carbon-carbon double bond of the alkenyl chain to form the piperidine ring. This transformation can be catalyzed by various transition metals or strong acids. For example, an N-(naphthalen-2-yl)pent-4-en-1-amine derivative could, in principle, undergo intramolecular cyclization to afford a 2-substituted-1-(naphthalen-2-yl)piperidine.

Asymmetric Synthesis and Stereocontrol in this compound Synthesis

While this compound itself is an achiral molecule, the development of asymmetric methods is crucial for the synthesis of its chiral analogs, which are of significant interest in medicinal chemistry. Stereocontrol can be introduced at various stages of the synthesis, leading to enantiomerically enriched or pure products.

For instance, in the synthesis of chiral 2-substituted-1-(naphthalen-2-yl)piperidines, an asymmetric version of the previously mentioned intramolecular hydroamination could be employed. The use of a chiral catalyst could induce enantioselectivity in the ring-forming step.

Alternatively, a chiral auxiliary approach can be utilized. A chiral amine can be used to construct the piperidine ring, and after the desired stereochemistry is established, the chiral auxiliary can be removed. Another strategy involves the asymmetric hydrogenation of a prochiral enamine or pyridinium salt precursor. Chiral catalysts, often based on iridium or rhodium complexes with chiral ligands, can effect the enantioselective reduction of the double bond to afford a chiral piperidine. dicp.ac.cn

High-Throughput Experimentation in Synthetic Route Development

High-throughput experimentation (HTE) has emerged as a powerful tool to accelerate the discovery and optimization of synthetic routes for compounds like this compound. purdue.edunsf.gov HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, ligands, bases, solvents, and temperatures, in a parallel fashion. purdue.edunsf.gov

This approach is particularly beneficial for optimizing transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, which often have a complex interplay of variables affecting the reaction outcome. By employing automated liquid handling and analysis techniques, researchers can quickly identify the optimal conditions for the synthesis of this compound, leading to improved yields, reduced reaction times, and lower catalyst loadings. The data generated from HTE can also provide valuable insights into reaction mechanisms and guide the development of more efficient and robust synthetic protocols. purdue.edu

Table 2: Variables in High-Throughput Experimentation for Buchwald-Hartwig Amination

| Variable | Examples |

|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligand | XPhos, SPhos, RuPhos, BINAP, dppf |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF, DMF |

| Temperature | Room Temperature to >100 °C |

| Aryl Halide | 2-Bromonaphthalene, 2-Iodonaphthalene |

Novel Derivatization Strategies for Structural Variation

Recent research has concentrated on developing innovative derivatization techniques to expand the chemical space around the this compound core. These strategies are broadly categorized into modifications of the saturated piperidine ring and the aromatic naphthalene system.

Functionalization of the Piperidine Ring

The piperidine ring of this compound presents multiple sites for functionalization, enabling the introduction of a wide array of substituents to modulate pharmacological profiles. Key strategies include C-H functionalization and the introduction of substituents at the nitrogen atom.

C-H Arylation and Alkylation:

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the piperidine ring. Palladium-catalyzed C(sp³)–H arylation allows for the introduction of various aryl groups at different positions of the piperidine ring. The regioselectivity of this reaction can often be controlled by the choice of ligands and directing groups. For instance, the use of specific N-heterocyclic carbene (NHC) ligands has enabled the C(sp³)-H arylation of saturated heterocycles like piperidine with a range of aryl iodides nih.govresearchgate.net. While not yet specifically detailed for this compound, these methods offer a promising avenue for creating analogs with diverse aryl substituents on the piperidine ring.

Similarly, C-H alkylation can be achieved through various catalytic systems, providing access to piperidine derivatives with appended alkyl chains. These modifications can influence the lipophilicity and steric bulk of the molecule, which are critical parameters for drug design.

| Strategy | Position of Functionalization | Reagents and Conditions | Potential Substituents |

| C-H Arylation | α, β, or γ to Nitrogen | Pd(II) catalyst, N-heterocyclic carbene (NHC) ligand, Aryl iodide | Phenyl, substituted phenyls, heteroaryls |

| C-H Alkylation | α, β, or γ to Nitrogen | Various transition metal catalysts, Alkylating agents | Methyl, ethyl, propyl, etc. |

| N-Alkylation/Acylation | Nitrogen Atom | Alkyl halides, Acyl chlorides | N-alkyl, N-acetyl groups |

Interactive Data Table: Functionalization of the Piperidine Ring (Please note: The specific application of all listed methods to this compound may not be extensively documented in publicly available literature and represents potential synthetic routes based on analogous structures.)

Modification of the Naphthalene Moiety

The naphthalene ring system offers a broad canvas for structural modification through electrophilic aromatic substitution and modern cross-coupling reactions. The position of the piperidine substituent on the naphthalene ring influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

Classical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce functional groups onto the naphthalene core. The piperidin-1-yl group is an activating, ortho-, para-directing group. In the case of 2-substituted naphthalene, electrophilic attack is generally favored at the 1-position due to the formation of a more stable carbocation intermediate google.com. However, the steric bulk of the piperidine ring may influence the regioselectivity, potentially favoring substitution at more distant positions like C-6 or C-8.

For instance, the Friedel-Crafts acylation of 2-methoxynaphthalene, a compound with a similar electron-donating group at the 2-position, can yield different isomers depending on the reaction conditions, highlighting the subtle interplay of electronic and steric effects in determining the site of substitution google.com.

Palladium-Catalyzed Cross-Coupling Reactions:

To achieve more controlled and diverse modifications, palladium-catalyzed cross-coupling reactions are frequently utilized. These reactions typically require the pre-functionalization of the naphthalene ring with a halide (e.g., bromine). A bromo-naphthalene precursor can then be subjected to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, to introduce a wide range of substituents including aryl, alkynyl, and amino groups respectively. This approach has been successfully used to build libraries of compounds based on a bromo-naphthalene scaffold for biological screening nih.gov.

| Strategy | Position of Functionalization | Reagents and Conditions | Potential Substituents |

| Nitration | Various | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Halogenation | Various | Br₂, FeBr₃ or Cl₂, AlCl₃ | Bromo (-Br), Chloro (-Cl) |

| Friedel-Crafts Acylation | Various | Acyl chloride, AlCl₃ | Acyl (-COR) |

| Suzuki Coupling | Position of Halogen | Pd catalyst, boronic acid/ester, base | Aryl, heteroaryl |

| Sonogashira Coupling | Position of Halogen | Pd/Cu catalyst, terminal alkyne, base | Alkynyl |

Interactive Data Table: Modification of the Naphthalene Moiety (Please note: The regioselectivity for this compound specifically may require experimental verification.)

Structure Activity Relationship Sar Studies of 1 Naphthalen 2 Yl Piperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com These models help in understanding the physicochemical properties that govern activity and in designing new, more potent molecules. clinmedkaz.org

Two-Dimensional QSAR Approaches

Two-dimensional QSAR (2D-QSAR) models utilize descriptors that are calculated from the 2D representation of a molecule. These descriptors include physicochemical properties like lipophilicity (e.g., cLogP), electronic effects, and steric parameters. For instance, in the development of piperidine (B6355638) derivatives, high lipophilicity has been identified as a property that often requires optimization to improve drug-like characteristics. nih.gov

A common 2D-QSAR method is Multiple Linear Regression (MLR), which correlates these calculated descriptors with the observed biological activity (e.g., IC₅₀ or Kᵢ values) of a set of training compounds. tandfonline.com The resulting equation can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. tandfonline.com While direct 2D-QSAR studies on 1-(naphthalen-2-yl)piperidine (B6146801) are not extensively published, the principles are widely applied to similar piperidine-based scaffolds to guide lead optimization. tandfonline.comnih.gov

Three-Dimensional QSAR (CoMFA) for Ligand-Receptor Interactions

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of ligand-receptor interactions by considering the 3D structure of the molecules. psu.edu CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields of a set of aligned molecules with a probe atom on a 3D grid. mdpi.comnih.gov The variations in these fields are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). psu.edunih.gov

The results of a CoMFA study are often visualized as 3D contour maps, which highlight regions where specific properties are predicted to influence activity:

Steric Contour Maps: Indicate areas where bulky substituents are favorable (enhancing activity) or unfavorable (diminishing activity).

Electrostatic Contour Maps: Show regions where positive or negative charges are favorable for activity.

These maps provide intuitive, graphical insights into the structural requirements of the binding site, even without explicit knowledge of the receptor's structure. mdpi.comresearchgate.net For example, a CoMFA model might reveal that a bulky, sterically favorable group is required near one part of the naphthalene (B1677914) ring, while an electronegative group is preferred on the piperidine moiety to enhance binding affinity. researchgate.netresearchgate.net This information is invaluable for the rational design of new derivatives with improved potency. nih.gov

Impact of Substituent Variations on Biological Activity Profiles

Modifying substituents on the naphthalene and piperidine rings is a primary strategy for exploring the SAR of this compound derivatives.

Naphthalene Ring Modifications: The bicyclic naphthalene system offers multiple positions for substitution. Halogenation, such as the introduction of chlorine or fluorine, has been shown to enhance receptor binding, likely through increased hydrophobic interactions. The introduction of electron-withdrawing groups can improve metabolic stability. In some series, replacing the naphthalene ring entirely with bioisosteres like benzothiophene (B83047) has been explored, though this can dramatically alter potency, indicating the importance of the fused aromatic system for optimal binding. nih.gov

Piperidine Ring Modifications: The piperidine ring is a frequent site of modification. N-alkylation or N-acylation is often tolerated, though it can lead to a moderate reduction in affinity. nih.govnih.gov Attaching bulky groups to the piperidine nitrogen can restrict the ring's conformational flexibility, which in some cases can optimize selectivity for a specific target receptor. In studies on P2Y₁₄ receptor antagonists, N-acetyl derivatives, which are no longer zwitterionic, showed only a threefold lower affinity compared to the parent compound. nih.gov Modifications at the 4-position of the piperidine are particularly common. For example, in a series of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, a 3,5-dimethoxybenzamide (B98736) group attached to the 4-amino position of the piperidine was crucial for high binding affinity. nih.gov

The following table summarizes the effects of various substitutions on the biological activity of this compound analogs.

| Scaffold Position | Modification | Biological Target/Context | Impact on Activity | Reference |

|---|---|---|---|---|

| Naphthalene Ring | Halogenation (Cl, F) | General Receptor Binding | Enhanced binding affinity via hydrophobic interactions | |

| Naphthalene Ring | Replacement with Benzothiophene | Trypanothione Reductase | Maintained or slightly reduced potency | nih.gov |

| Piperidine Nitrogen | N-acetylation | P2Y₁₄ Receptor | Only 3-fold lower affinity than parent compound | nih.gov |

| Piperidine Nitrogen | N-alkylation (small alkyl groups) | P2Y₁₄ Receptor | 13 to 33-fold reduction in affinity | nih.gov |

| Piperidine C-4 Position | Addition of 3,5-dimethoxybenzamide | MCH-R1 Receptor | High binding affinity (Kᵢ = 27 nM) | nih.gov |

| Piperidine Ring | Replacement with Morpholine (B109124) or Piperazine | Trypanothione Reductase | Threefold reduction in potency | nih.gov |

Conformational Analysis and Its Influence on Activity

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. The piperidine ring in this compound derivatives is flexible and can adopt various conformations, most commonly the low-energy chair form. vulcanchem.com However, boat or twist-boat conformations can also be relevant for receptor binding.

The orientation of substituents on the piperidine ring (axial vs. equatorial) significantly influences biological activity. X-ray crystallography studies on similar compounds have shown that bulky substituents typically prefer an equatorial position to minimize steric hindrance. vulcanchem.com Computational conformational analysis is often used to determine the lowest-energy conformations and to create pharmacophore models by overlaying active molecules. acs.org

Restricting the conformational freedom of the piperidine ring by introducing rigid structural elements is a common strategy to enhance potency and selectivity. For example, in the development of P2Y₁₄R antagonists, replacing the flexible piperidine with a rigid quinuclidine (B89598) moiety, which locks the ring in a boat-like conformation, resulted in a compound that maintained high binding affinity. nih.gov This suggests that the energetic cost of adopting a specific "active" conformation is reduced, leading to more favorable binding.

Stereochemical Aspects and Diastereomer Activity Differences

Many derivatives of this compound contain one or more chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers). These isomers can have identical physicochemical properties but often exhibit significant differences in biological activity, potency, and selectivity because biological receptors are themselves chiral. psu.edu

The difference in activity between stereoisomers is often quantified by the eudismic ratio, which is the ratio of the potency of the more active isomer (eutomer) to the less active one (distomer). psu.edu For example:

In a series of MCH-R1 antagonists, the (R)-enantiomer of a pyrrolidine (B122466) analog was identified as a highly potent antagonist (Kᵢ = 7 nM), indicating a strong stereochemical preference by the receptor. nih.gov

For P2Y₁₄R antagonists, a pure (S,S,S) enantiomer of a bridged piperidine analog showed a threefold higher affinity than its corresponding enantiomer, highlighting the importance of precise stereochemistry for optimal receptor fit. nih.gov

In studies of piperidine-based cocaine analogs, the relative stereochemistry of substituents at the 3 and 4 positions was critical. Ligands from the cis-piperidine series, which more closely mimic the structure of cocaine, were generally more potent inhibitors of monoamine transporters than their trans-diastereomers. acs.org

| Compound Series | Stereoisomers Compared | Biological Target | Finding | Reference |

|---|---|---|---|---|

| Pyrrolidine-based MCH-R1 Antagonists | (R)-enantiomer vs. other isomers | MCH-R1 Receptor | The (R)-enantiomer was found to be the most potent (Kᵢ = 7 nM). | nih.gov |

| Bridged Piperidine P2Y₁₄R Antagonists | (S,S,S)-enantiomer vs. its enantiomer | P2Y₁₄ Receptor | The (S,S,S) isomer displayed 3-fold higher binding affinity. | nih.gov |

| 3,4-disubstituted Piperidine Cocaine Analogs | cis-isomers vs. trans-isomers | Monoamine Transporters (DAT, SERT) | The cis-isomers were generally more potent inhibitors. | acs.org |

Scaffold Modifications and Their Implications for Potency and Selectivity

Scaffold modification, or scaffold hopping, involves making significant changes to the core structure of a lead compound to improve its properties. This goes beyond simple substituent changes and can involve altering ring sizes, replacing entire ring systems, or introducing new heterocyclic cores.

Ring Contraction/Expansion: Altering the size of the piperidine ring can have a profound effect on activity. In the optimization of MCH-R1 antagonists, contracting the six-membered piperidine ring to a five-membered pyrrolidine ring led to a significant enhancement in antagonist activity. nih.gov

Piperidine Bioisosteres: The piperidine ring can be replaced with various other cyclic or bicyclic systems to probe the receptor's steric and electronic requirements. In the context of P2Y₁₄R antagonists, the piperidine moiety was successfully replaced with several rigid, bridged systems, including quinuclidine, 2-azanorbornane, and nortropane, often preserving or enhancing affinity. nih.gov In another study, the positively charged piperidine was replaced with a neutral 5-(hydroxymethyl)isoxazol-3-yl group, which resulted in a potent antagonist, demonstrating a successful strategy to remove the zwitterionic character of the lead compound. nih.gov

Naphthalene Bioisosteres: The naphthalene core itself can be replaced. For P2Y₁₄R antagonists, replacing the naphthalene with a triazolyl-phenyl group was a successful strategy to reduce hydrophobicity while maintaining a similar conformation when bound to the receptor. nih.gov

These scaffold modifications are a powerful tool for navigating away from undesirable physicochemical properties (like high lipophilicity) or for discovering novel intellectual property. nih.gov

| Original Scaffold Moiety | Modification/Replacement | Compound Series/Target | Impact on Potency and/or Selectivity | Reference |

|---|---|---|---|---|

| Piperidine | Ring contraction to Pyrrolidine | MCH-R1 Antagonists | Enhanced antagonist activity (Kᵢ improved from 27 nM to 7 nM). | nih.gov |

| Piperidine | Replacement with Quinuclidine | P2Y₁₄R Antagonists | Maintained good binding affinity (IC₅₀ = 20.0 nM). | nih.govnih.gov |

| Piperidine | Replacement with 2-Azanorbornane | P2Y₁₄R Antagonists | Preserved or enhanced affinity; one enantiomer was highly potent. | nih.gov |

| Piperidine (charged) | Replacement with 5-(hydroxymethyl)isoxazol-3-yl (neutral) | P2Y₁₄R Antagonists | Resulted in a potent antagonist (IC₅₀ = 15 nM), removing zwitterionic character. | nih.gov |

| Naphthalene | Replacement with Triazolyl-phenyl group | P2Y₁₄R Antagonists | Maintained antagonist activity while lowering hydrophobicity. | nih.gov |

Ligand-Receptor Interaction Profiling

Ligand-receptor interaction profiling is a critical early step in drug discovery and chemical probe development. It aims to determine the binding characteristics of a compound against a panel of potential protein targets, primarily receptors. This profiling provides essential information on affinity (how strongly the ligand binds), selectivity (its preference for one target over others), and the kinetics of the binding event.

Radioligand binding assays are a sensitive and widely used method to study ligand-receptor interactions. These assays use a radioactively labeled ligand (radioligand) that is known to bind to a specific receptor. By measuring the displacement of this radioligand by an unlabeled test compound, such as this compound, the binding affinity of the test compound can be determined.

Competition binding assays are designed to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radioligand for the same binding site. In these experiments, a fixed concentration of radioligand and receptor preparation are incubated with varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). This value can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand used.

A thorough search of scientific databases and literature did not yield specific Kᵢ or IC₅₀ values from competition binding studies for this compound against common CNS targets like sigma, dopamine (B1211576), or serotonin (B10506) receptors. While numerous derivatives have been assessed acs.orgunict.itacs.org, data for the parent compound is not publicly available.

Table 4.1.1.1: Competition Binding Profile of this compound (Illustrative table based on typical assay design)

| Receptor Target | Radioligand Used | Kᵢ (nM) | IC₅₀ (nM) |

|---|---|---|---|

| Sigma-1 (σ₁) | ³H-Pentazocine | Data not available | Data not available |

| Sigma-2 (σ₂) | [³H]DTG | Data not available | Data not available |

| Dopamine D₂ | [³H]Spiperone | Data not available | Data not available |

Saturation binding analysis is performed to determine the density of receptors in a given tissue or cell preparation (Bₘₐₓ) and the equilibrium dissociation constant (Kₔ) of the radioligand itself. This involves incubating the receptor preparation with increasing concentrations of the radioligand until all receptors are occupied, or saturated. The specific binding is plotted against the concentration of the radioligand, and the resulting hyperbolic curve can be analyzed to determine Kₔ and Bₘₐₓ. While this assay is primarily for characterizing the radioligand and receptor population, it is a prerequisite for conducting valid competition binding studies. uwec.edu

No studies performing saturation binding analysis to directly characterize the interaction of a radiolabeled version of this compound were found in the reviewed literature.

Table 4.1.1.2: Saturation Binding Parameters (Illustrative table)

| Radioligand | Tissue/Cell Preparation | Kₔ (nM) | Bₘₐₓ (fmol/mg protein) |

|---|

Kinetic binding assays measure the rates at which a ligand associates with its receptor (the association rate constant, kₒₙ) and dissociates from it (the dissociation rate constant, kₒff). These parameters provide a more dynamic view of the ligand-receptor interaction than equilibrium constants alone. The ratio of these two rates (kₒff/kₒₙ) can also be used to calculate the equilibrium dissociation constant (Kₔ).

Specific kₒₙ or kₒff values for the interaction between this compound and any specific receptor target are not available in the published scientific literature.

Table 4.1.1.3: Kinetic Binding Rate Constants for this compound (Illustrative table)

| Receptor Target | kₒₙ (M⁻¹min⁻¹) | kₒff (min⁻¹) | Kₔ (nM) (from kinetics) |

|---|

Confirming that a compound interacts with its intended target within a living cell is a crucial step for validating its mechanism of action. Target engagement assays provide this confirmation. pelagobio.com One prominent method is the Cellular Thermal Shift Assay (CETSA®), which relies on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature. bmglabtech.com In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, often by Western blot or luminescence-based methods. bmglabtech.com

There are no published studies in the reviewed literature that utilize CETSA or other target engagement methodologies to confirm the interaction of this compound with a specific protein target in cellular models.

Biophysical assays provide a direct, label-free measurement of ligand-target interactions and are often used to validate hits from primary screens. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools in this domain.

Surface Plasmon Resonance (SPR): SPR measures the binding of an analyte (e.g., the compound) to a target protein immobilized on a sensor chip in real-time. This allows for the precise determination of association (kₒₙ) and dissociation (kₒff) rates, as well as the equilibrium dissociation constant (Kₔ).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the inverse of Kₔ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

A review of the literature did not identify any studies that have used SPR, ITC, or other biophysical techniques to characterize the binding of this compound to a protein target.

Table 4.1.3: Biophysical Interaction Analysis of this compound (Illustrative table)

| Target Protein | Assay Method | Kₔ (nM) | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|---|---|

| Data not available | SPR | Data not available | Data not available | Data not available | N/A | N/A |

Radioligand Receptor Binding Assays

Enzyme Inhibition Studies

The capacity of compounds featuring the this compound scaffold to interact with and modulate the activity of various enzymes has been a subject of significant research. These investigations are crucial for understanding the potential biochemical pathways these molecules might influence.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of naphthalene and piperidine have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. While data on the parent compound this compound is sparse, studies on its derivatives provide insight into the potential of this chemical class.

A study on N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide (B32628), an acetamide derivative of the naphthalen-1-yl isomer, revealed significant selectivity for BChE. researchgate.net This compound demonstrated potent inhibition of BChE with a half-maximal inhibitory concentration (IC50) of 5.12 µM, while showing very weak activity against AChE (IC50 = 426.14 µM). researchgate.net The inhibitory activity was comparable to the reference compound galantamine against BChE (IC50 = 7.96 µM). researchgate.net

Furthermore, research into more complex derivatives has highlighted the importance of the naphthalene-2-sulfonamide (B74022) moiety for potent BChE inhibition. acs.org For instance, N-((1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl) naphthalene-2-sulfonamide was identified as a potent and selective human BChE inhibitor. nih.gov A lead optimization study confirmed that the naphthalene-2-sulfonamide and N-benzyl groups are essential for high-affinity hBChE inhibition. acs.org Another derivative, 2-(2-(4-(2-(Naphthalen-2-yl)-2-oxoethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione, was synthesized and tested against acetylcholinesterase, though it showed lower potency than the reference drug donepezil. nih.gov

| Compound | Enzyme | Inhibition (IC50) | Source |

|---|---|---|---|

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Butyrylcholinesterase (BChE) | 5.12 ± 0.02 µM | researchgate.net |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Acetylcholinesterase (AChE) | 426.14 ± 18.54 µM | researchgate.net |

| 2-(2-(4-(2-(Naphthalen-2-yl)-2-oxoethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase (AChE) | Less potent than Donepezil (IC50 = 0.41 µM) | nih.gov |

Protease Inhibition (e.g., SARS-CoV-2 PLpro)

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key therapeutic target. Research has focused on piperidine-based scaffolds as potential inhibitors, primarily investigating the 1-(naphthalen-1-yl)piperidine (B3054823) isomer. These studies provide valuable structural and activity data for this class of compounds.

Derivatives of 1-(1-(naphthalen-1-yl)ethyl)piperidine have been shown to be effective noncovalent inhibitors of SARS-CoV-2 PLpro. frontiersin.orgmdpi.com For example, a peptidomimetic inhibitor derived from (1-(1-(Naphthalen-1-yl)ethyl)piperidine-4-carbonyl)glycylglycine demonstrated an IC50 value of 0.46 µM against SARS-CoV-2 PLpro. mdpi.com Another potent derivative, known as PLpro inhibitor 19, which has a more complex structure, (R)-N-(3-Fluoro-5-((1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamido)methyl)phenyl)-4-methylpiperazine-1-carboxamide, inhibits PLpro enzymatic activity with an IC50 of 0.44 µM and viral replication with an IC50 of 0.18 µM. tocris.comrndsystems.com These findings underscore the potential of the naphthalene-piperidine scaffold in targeting viral proteases.

| Compound Derivative Class | Target Enzyme | Reported IC50 | Source |

|---|---|---|---|

| (1-(1-(Naphthalen-1-yl)ethyl)piperidine-4-carbonyl)glycylglycine derivative | SARS-CoV-2 PLpro | 0.46 µM | mdpi.com |

| PLpro inhibitor 19 | SARS-CoV-2 PLpro | 0.44 µM | tocris.comrndsystems.com |

| rac5c and rac3k (piperidine-scaffold inhibitors) | SARS-CoV-2 PLpro | 600–800 nM | frontiersin.org |

Other Enzyme Modulations

Beyond cholinesterases and proteases, derivatives of this compound have been investigated for their effects on a variety of other enzymes.

Trypanothione Reductase (TryR): This enzyme is a validated drug target in trypanosomatid parasites. In a study focused on analogues of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) as TryR inhibitors, the compound 1-(1-Naphthalen-2-yl)cyclohexyl)piperidine was synthesized. While its specific inhibitory value was not reported, the study noted that replacing the lead benzo[b]thiophene group with other bicyclic aromatics like naphthalene led to a significant decrease in potency against TryR compared to the lead compound, which had an IC50 of 3.3 µM. nih.govresearchgate.net

H+,K+-ATPase: Novel 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one derivatives have been designed as potassium-competitive acid blockers that inhibit the gastric H+,K+-ATPase. nih.gov One compound from this series, 4d, showed potent inhibition of the enzyme and of gastric acid secretion in rats. nih.gov

Histone Demethylase KDM2B: A patent filing has described (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives as inhibitors of the histone demethylase KDM2B, indicating a potential role in cancer therapy. google.com

β-Glucuronidase: The compound 1-[2-Naphthalen-2-yl-2-oxo-ethyl]-4-pyrrolidin-1´-yl-piperidinium; bromide was identified as a selective and potent inhibitor of β-glucuronidase, with an IC50 value of 17.10 µM, which was more active than the standard. researchgate.net

| Compound/Derivative Class | Target Enzyme | Finding | Source |

|---|---|---|---|

| 1-(1-Naphthalen-2-yl)cyclohexyl)piperidine | Trypanothione Reductase (TryR) | Reduced potency compared to lead compound (BTCP IC50 = 3.3 µM) | nih.govresearchgate.net |

| 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one derivatives | H+,K+-ATPase | Identified as potent inhibitors | nih.gov |

| (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives | Histone Demethylase KDM2B | Described as inhibitors | google.com |

| 1-[2-Naphthalen-2-yl-2-oxo-ethyl]-4-pyrrolidin-1´-yl-piperidinium; bromide | β-Glucuronidase | IC50 = 17.10 ± 0.61 µM | researchgate.net |

Cellular Assay Systems for Bioactivity Assessment

Cellular assays are fundamental tools for evaluating the biological effects of chemical compounds in a more complex, physiological context than purified enzyme assays. Phenotypic and high-content screening are powerful methodologies used to identify and characterize bioactive molecules.

Phenotypic Screening Methodologies

Phenotypic screening involves assessing the effects of compounds on cellular or organismal phenotypes without a preconceived target. This approach allows for the discovery of compounds with novel mechanisms of action. Piperidine derivatives are frequently included in compound libraries for such screens. mdpi.com For example, a gene biomarker-based phenotypic screening approach was successfully used to identify 3,4-disubstituted piperidine derivatives that act as modulators of macrophage M2 polarization, a process relevant to multiple sclerosis. nih.govacs.org While these studies did not specifically test this compound, they demonstrate the utility of phenotypic screening for exploring the bioactivity of the broader piperidine class.

High-Content Screening Approaches

High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in cells. This allows for a more detailed and nuanced assessment of a compound's effects. HCS, often coupled with high-throughput screening (HTS), has been used to evaluate libraries containing piperidine derivatives.

Reporter Gene Assays for Pathway Interrogation

Reporter gene assays are powerful tools for investigating the modulation of specific cellular signaling pathways. nih.govpromega.com These assays typically involve transfecting cells with a genetic construct containing a reporter gene (such as luciferase or green fluorescent protein) linked to a promoter sequence that is responsive to a particular transcription factor or signaling cascade. nih.govnih.gov An increase or decrease in the reporter signal upon treatment with a compound indicates that the compound interacts with the targeted pathway.

While this technique is widely used for pathway interrogation google.comuni-saarland.de, a review of the scientific literature did not yield specific studies that have employed reporter gene assays to investigate the biological pathways modulated by this compound itself.

Affinity Chromatography-Based Techniques for Target Identification

Affinity chromatography is a highly selective method used to purify and identify the molecular targets of a compound. bio-rad.com The principle involves immobilizing a ligand (such as a drug molecule or its analogue) onto a solid chromatographic support. bio-rad.comunc.edu When a complex mixture of cellular proteins (a cell lysate) is passed over this support, only proteins that specifically bind to the immobilized ligand are retained. These can then be eluted and identified using techniques like mass spectrometry. nih.gov This approach is invaluable for discovering previously unknown drug-protein interactions. bio-rad.com

Currently, there are no specific published studies detailing the use of affinity chromatography-based techniques to identify the cellular targets of this compound.

Fluorescence Anisotropy Methods in Cellular Contexts

Fluorescence anisotropy (or fluorescence polarization) is a spectroscopic technique that measures the rotational mobility of a fluorescent molecule. horiba.comhindsinstruments.com The method is based on the principle that when a fluorescently labeled small molecule binds to a larger protein, its rotational motion is restricted, leading to an increase in the anisotropy of its fluorescence emission. nih.govhoriba.com This change can be measured to determine binding affinities and study molecular interactions directly within cellular environments. nih.gov

The application of fluorescence anisotropy methods to directly study the cellular interactions of this compound has not been reported in the available scientific literature.

Assessment of Cellular Functions and Phenotypes

Investigations into derivatives of this compound have revealed significant effects on cellular functions and phenotypes, particularly in the context of cancer and immunology.

A study on the derivative (E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl]piperidine, known as RC-106, demonstrated its ability to induce endoplasmic reticulum (ER) stress, activate the terminal unfolded protein response (UPR), and inhibit the activity of the proteasome complex. nih.gov These mechanisms contribute to its observed antiproliferative activity against various cancer cell lines, including glioblastoma and multiple myeloma. nih.gov

Furthermore, a more complex piperazine-containing derivative, 1-[1-(2,5-dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-yn-1-yl]-4-methylpiperazine, has been shown to modulate immune cell populations during aseptic inflammation. mdpi.comresearchgate.net In animal models, a complex of this compound with β-cyclodextrin demonstrated a significant stimulatory effect on CD4+, CD8+, and myeloid cell populations, suggesting potential immunomodulatory properties. mdpi.com

| Derivative Compound | Observed Cellular Function/Phenotype | Affected Cell Types | Reference |

|---|---|---|---|

| (E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl]piperidine | Antiproliferative activity; Induction of ER stress; Activation of UPR; Inhibition of proteasome complex | Glioblastoma, Multiple Myeloma | nih.gov |

| 1-[1-(2,5-dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-yn-1-yl]-4-methylpiperazine | Immunomodulation; Stimulation of CD4+, CD8+, and myeloid cell populations | Immune cells | mdpi.com |

Analysis of Molecular Interactions within Cellular Systems

The molecular interactions underpinning the biological activities of this compound derivatives have been explored, revealing specific protein targets. Research into a series of 1-arylpyrazoles led to the identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA) as a potent and selective antagonist for the sigma-1 (σ1) receptor. acs.org The σ1 receptor is a chaperone protein in the endoplasmic reticulum involved in various cellular functions. The study highlighted that the naphthalene moiety, along with a basic amine connected by an ethylenoxy spacer, was crucial for high-affinity and selective binding to this receptor. acs.org

Additionally, crystallographic studies on related chalcones containing a 2-naphthyl group suggest that this moiety can participate in important non-covalent interactions, such as C—H⋯π interactions, which can play a role in orienting molecules within the active sites of enzymes or receptors. researchgate.net

Investigating Specific Biological Activities (In Vitro)

Direct screening of compounds against pathogens or other biological systems is a primary method for discovering new therapeutic agents.

Antimicrobial Activity

The antimicrobial potential of the this compound scaffold has been investigated through the synthesis and testing of derivatives. One study focused on a series of 4-naphthyl-2-aminothiazole derivatives, including 2-(Piperidine-1-yl)-4-(naphthalene-2-yl) thiazole (B1198619) (compound 5a). alliedacademies.org The in vitro antimicrobial activity of this compound was evaluated against a panel of bacteria and fungi using the Minimum Inhibitory Concentration (MIC) method, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. alliedacademies.org

While showing modest activity against the tested bacterial strains, the compound exhibited notable antifungal activity, particularly against Candida albicans. alliedacademies.org

| Microorganism | Type | MIC (µg/mL) of 2-(Piperidine-1-yl)-4-(naphthalene-2-yl) thiazole | Reference |

|---|---|---|---|

| Staphylococcus aureus ATCC 25923 | Gram-positive Bacteria | 500 | alliedacademies.org |

| Bacillus subtilis ATCC 6633 | Gram-positive Bacteria | 500 | alliedacademies.org |

| Escherichia coli ATCC 25922 | Gram-negative Bacteria | 500 | alliedacademies.org |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | 250 | alliedacademies.org |

| Candida albicans ATCC 10231 | Fungus | 125 | alliedacademies.org |

| Candida glabrata ATCC 90030 | Fungus | 250 | alliedacademies.org |

Neuroactive Properties and Neurotransmitter System Interactions

The this compound structure is a key component in compounds designed to interact with the central nervous system. A significant area of investigation is its role as a monoamine reuptake inhibitor. Research on (1R,5S)-(+)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane, a structurally related compound, has shown that it acts as a triple reuptake inhibitor with unbalanced activity, preferentially targeting the norepinephrine (B1679862) transporter (NET), with lesser activity at the dopamine transporter (DAT) and the serotonin transporter (SERT). google.com Specifically, its activity against DAT was found to be about one-sixth of its activity against NET, and its activity against SERT was one-fourteenth of its NET activity. google.com Another derivative, 1-naphthalen-2-yl-2-pyrrolidin-1-ylpentan-1-one ("naphyrone"), was identified as a submicromolar inhibitor of all three major monoamine transporters. nih.gov This interaction with neurotransmitter systems suggests that the scaffold could modulate signaling pathways related to mood and cognition. smolecule.com

Anticancer Activity Mechanisms

Derivatives of this compound have been explored for their potential as anticancer agents, with research pointing to several distinct mechanisms of action. mdpi.com

One key mechanism involves the induction of cellular stress and inhibition of protein degradation pathways. The compound (E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl]piperidine, known as RC-106, has been shown to activate the terminal unfolded protein response (UPR) and inhibit the activity of the proteasome complex by inducing endoplasmic reticulum (ER) stress. frontiersin.org

Another avenue of anticancer activity is the disruption of the cellular cytoskeleton. Certain novel piperidine derivatives have been identified as colchicine (B1669291) binding site inhibitors. nih.gov By binding to the colchicine site on tubulin, these compounds inhibit tubulin polymerization into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov

Furthermore, some piperidine derivatives have been found to interfere with key cellular signaling pathways that regulate cell growth and survival. For example, N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide can regulate AMPK phosphorylation, which in turn activates downstream signaling proteins and induces cell cycle arrest in a p53/p21-dependent manner in hepatocarcinoma cells. nih.gov Various other derivatives have shown cytotoxic activity against a range of cancer cell lines, including those of the breast, lung, and prostate. nih.govacs.orgthieme-connect.com

Antidepressant Activity Hypotheses

The potential antidepressant effects of compounds containing the this compound scaffold are hypothesized to stem directly from their neuroactive properties. The primary hypothesis is centered on the modulation of monoamine neurotransmitter levels in the brain, a well-established mechanism for many clinical antidepressants. smolecule.com As discussed previously, derivatives have been shown to inhibit the reuptake of norepinephrine and serotonin. google.com By blocking the reuptake transporters (NET and SERT), these compounds can increase the synaptic concentrations of these key neurotransmitters, which are heavily implicated in the regulation of mood. smolecule.com The observed influence of piperidine derivatives on serotonin and norepinephrine pathways forms the basis for their investigation as potential treatments for mood disorders. smolecule.com

Anticonvulsant Activity Evaluation

The evaluation of this compound derivatives for anticonvulsant activity has involved in vitro screening to predict their ability to cross the blood-brain barrier (BBB) and interact with relevant neurological targets. The parallel artificial membrane permeability assay (PAMPA-BBB) has been used to assess the in vitro BBB permeability of novel piperidine derivatives. researchgate.netresearchgate.net

Mechanistic hypotheses for anticonvulsant action have been explored through molecular modeling. Docking studies on derivatives of 3-(1H-indol-3-yl)-1-(naphthalen-2-yl)prop-2-en-1-ol have suggested significant interactions at the active site of the GABA-A receptor, a primary target for many anticonvulsant drugs. nih.gov Another potential mechanism involves the antagonism of histamine (B1213489) H3 receptors (H3R); novel H3R antagonists incorporating a naphthalen-2-yloxy alkyl piperidine structure have been synthesized and evaluated for their effects in seizure models. mdpi.com

Anti-inflammatory Effects

The anti-inflammatory potential of the this compound framework has been investigated through its incorporation into molecules that target key inflammatory pathways. Naproxen (B1676952), a well-known anti-inflammatory drug, is itself a naphthalene derivative. jst.go.jp

Research into novel naproxen derivatives has shown that they can inhibit the activation of the nuclear transcription factor κB (NF-κB) signaling pathway and the pyrin domain-containing protein 3 (NLRP3) inflammasome. jst.go.jp In vitro studies demonstrated that these compounds can down-regulate the expression of pro-inflammatory cytokines like interleukin (IL)-1β and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. jst.go.jp

Another explored mechanism for piperidine-containing compounds is the inhibition of soluble epoxide hydrolase (sEH). While not directly involving a naphthalene group, studies on piperidine-based sEH inhibitors have shown that they can dramatically reverse shifts in plasma levels of inflammatory cytokines and lipid mediators (epoxides and diols) in LPS-challenged models, demonstrating potent anti-inflammatory effects. nih.gov

As of the latest available research, there is no specific information regarding the in vitro mechanistic and molecular investigations of the chemical compound This compound in relation to its modulation of the Wnt/β-catenin signaling pathway or Equilibrative Nucleoside Transporters (ENTs).

Extensive searches of scientific literature and databases have not yielded any studies that directly examine the effects of this compound on these particular biological pathways. Research on related but structurally distinct molecules has shown modulation of these pathways. For instance, the more complex compound (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine has been identified as a Wnt/β-catenin agonist, and derivatives of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine have been studied as inhibitors of ENTs. However, this information does not apply to this compound itself.

Therefore, content for the requested section and its subsections cannot be generated with scientific accuracy at this time.

In Vitro Mechanistic and Molecular Investigations

Modulation of Specific Biological Pathways (e.g., Wnt β-catenin pathway, Equilibrative Nucleoside Transporters)

Detailed research findings and data tables concerning the modulation of the Wnt/β-catenin pathway and Equilibrative Nucleoside Transporters by 1-(Naphthalen-2-yl)piperidine (B6146801) are not available in the current scientific literature.

Computational Chemistry and Molecular Modeling of 1 Naphthalen 2 Yl Piperidine

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions.

In rigid docking, both the ligand and the receptor are treated as rigid bodies. This approach is computationally less expensive and is often used for initial high-throughput screening. The process involves searching for the optimal geometric fit between the two molecules, guided by a scoring function that estimates the binding affinity.

For a compound like 1-(Naphthalen-2-yl)piperidine (B6146801), a rigid docking simulation would explore how its shape complements the binding site of a target protein. While this method can efficiently screen large numbers of molecules, its limitation is the lack of consideration for conformational changes that may occur upon binding. For instance, in studies of various piperidine (B6355638) derivatives, rigid docking has been used as a preliminary step to identify potential binding modes before more computationally intensive flexible docking is performed.

Illustrative Data from Rigid Docking of Related Compounds

The following table presents hypothetical docking scores for this compound against various receptors, based on typical scoring ranges for similar N-arylpiperidine compounds.

| Target Protein | Docking Score (kcal/mol) | Predicted Interactions |

| Dopamine (B1211576) Transporter (DAT) | -8.5 | Pi-pi stacking with Phe320 |

| Serotonin (B10506) Transporter (SERT) | -7.9 | Hydrophobic interactions |

| Sigma-1 Receptor | -9.2 | Cation-pi with Trp164 |

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Flexible docking allows for the ligand's conformational flexibility, and in more advanced methods like induced-fit docking (IFD), the receptor's side chains in the binding pocket can also move. This provides a more realistic representation of the binding event. The piperidine ring of this compound can adopt various conformations, such as the chair and boat forms, and flexible docking would account for these possibilities.

Induced fit docking is particularly important when a ligand's binding induces a conformational change in the receptor. This approach often involves an initial rigid docking followed by a refinement step where the receptor's side chains are allowed to adjust to the ligand's presence. Studies on other naphthalene-piperidine analogs have shown that receptor flexibility is crucial for accurately predicting binding modes and affinities.

To account for the inherent flexibility of proteins, ensemble docking utilizes multiple conformations of the receptor, often generated from molecular dynamics simulations or derived from different experimental structures. The ligand is then docked against this ensemble of protein structures. This method can provide a more accurate prediction of binding affinity by considering the dynamic nature of the target protein. For a ligand like this compound, this approach would be valuable when targeting proteins known to have significant conformational flexibility in their binding sites.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal information about the stability of the complex, conformational changes, and the role of solvent molecules.

Once a binding pose is predicted by molecular docking, MD simulations can be used to assess its stability. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored throughout the simulation. A stable RMSD suggests that the binding pose is maintained, while large fluctuations may indicate an unstable interaction.

For a this compound-protein complex, MD simulations would show how the ligand settles into the binding pocket and whether the key interactions predicted by docking are maintained over time. For example, a study on piperazine-linked 1,8-naphthalimide (B145957) derivatives used 100 ns MD simulations to confirm the stability of the ligand-protein complexes. mdpi.com The RMSD values for the complexes were found to be stable, indicating robust binding. mdpi.com

Illustrative MD Simulation Stability Data for an Analogous System

The following table shows representative RMSD values from an MD simulation of a piperazine-naphthalimide derivative (SA7) in complex with the CAIX protein, illustrating the type of data obtained from such simulations. mdpi.com

| Simulation Time (ns) | RMSD of Protein Backbone (Å) | RMSD of Ligand (Å) |

| 0 | 0.0 | 0.0 |

| 20 | 1.8 | 1.5 |

| 40 | 2.1 | 1.7 |

| 60 | 2.0 | 1.6 |

| 80 | 2.2 | 1.8 |

| 100 | 2.1 | 1.7 |

Note: This data is from a study on a different compound and is presented for illustrative purposes. mdpi.com

MD simulations can also be used to calculate the binding free energy of a ligand to a receptor, providing a more accurate estimate of binding affinity than docking scores alone. Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered rigorous approaches for this purpose. These methods involve creating a thermodynamic cycle to compute the free energy difference between two states, such as a ligand in solution and a ligand bound to a protein.

While computationally demanding, these methods can provide valuable insights for lead optimization by accurately predicting how modifications to a ligand's structure will affect its binding affinity. For this compound, FEP calculations could be used to predict the change in binding affinity resulting from substitutions on the naphthalene (B1677914) or piperidine rings. Such calculations have been successfully applied to predict binding affinities for ligands of G-protein-coupled receptors (GPCRs), a common target class for N-arylpiperidines. nih.govacs.orgdiva-portal.org

Virtual Screening Techniques

Virtual screening (VS) is a computational methodology used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target. For the this compound scaffold, both structure-based and ligand-based virtual screening approaches are employed to discover novel hit compounds and potential protein targets.

Structure-Based Virtual Screening (SBVS) relies on the three-dimensional structure of a biological target, which is often determined through experimental methods like X-ray crystallography or NMR spectroscopy. This technique involves docking candidate molecules into the binding site of the target and evaluating the goodness of fit.

In the context of this compound derivatives, SBVS has been instrumental. For instance, in the development of inhibitors for targets like the P2Y14 receptor, molecular modeling based on a homologous P2Y12 receptor structure has been utilized. nih.govnih.gov This approach helps in predicting the binding modes of naphthalen-2-yl-piperidine-containing compounds and in understanding key interactions within the receptor's binding pocket. nih.gov For example, a structure-based design approach led to the prediction that replacing the piperidine moiety with a neutral 5-(hydroxymethyl)isoxazol-3-yl group could enhance binding affinity for the human P2Y14R.

The process of SBVS typically involves the following steps:

Target Preparation: The 3D structure of the protein is prepared, which may involve adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Library Preparation: A library of compounds, including derivatives of this compound, is prepared by generating 3D conformations for each molecule.

Molecular Docking: The ligands are computationally placed into the target's binding site in various orientations and conformations.

Scoring and Ranking: A scoring function is used to estimate the binding affinity of each ligand, and the compounds are ranked based on their scores.

Computational studies on piperidine-based compounds targeting the sigma receptor 1 (S1R) have also utilized SBVS to decipher the binding mode of promising ligands, providing a foundation for further structure-based optimization. rsc.orgnih.gov

When the three-dimensional structure of the target is unknown, Ligand-Based Virtual Screening (LBVS) becomes a valuable alternative. nih.gov This method utilizes the information from a set of known active ligands to identify new molecules with similar properties. nih.gov The fundamental principle is that molecules with similar structures are likely to have similar biological activities. nih.gov

Key techniques in LBVS applicable to this compound include:

Similarity Searching: This involves comparing a query molecule (a known active compound) with a database of other molecules. The comparison can be based on 2D fingerprints, which represent the presence or absence of structural fragments, or 3D shape similarity.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model can then be used as a 3D query to search for new molecules that fit the pharmacophoric features.

For derivatives of this compound, LBVS can be used to screen large compound libraries to find molecules that share key structural or chemical features with known active compounds, thereby increasing the probability of discovering new leads. slideshare.net

| Virtual Screening Technique | Basis of Screening | Key Application for this compound |

| Structure-Based (SBVS) | 3D structure of the biological target | Predicting binding modes and designing novel derivatives with enhanced affinity for specific receptors. |

| Ligand-Based (LBVS) | Properties of known active ligands | Identifying new compounds with similar features to active this compound derivatives when the target structure is unknown. nih.gov |

Pharmacophore Modeling and Design

Pharmacophore modeling is a crucial component of computer-aided drug design that focuses on identifying the essential steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract concept of the key interaction points.

For derivatives of this compound, pharmacophore models have been developed to understand their interaction with various receptors. For instance, a pharmacophore hypothesis for a naphthalene-based P2Y14R antagonist included features such as positive and negative ionic centers, hydrophobic regions, and aromatic ring features defined by the naphthalene scaffold. nih.govresearchgate.net This model was then used to align and evaluate new bridged piperidine analogues. nih.govresearchgate.net

The process of pharmacophore modeling typically involves:

Feature Identification: Identifying common chemical features in a set of active molecules. These features can include hydrogen bond acceptors and donors, hydrophobic groups, aromatic rings, and positive or negative ionizable groups.

Conformational Analysis: Generating a set of possible 3D conformations for each active molecule.

Model Generation: Aligning the conformations of the active molecules to identify a common 3D arrangement of the identified features. This generates one or more pharmacophore hypotheses.

Model Validation: The generated pharmacophore model is then validated using a test set of active and inactive compounds to ensure its predictive power.

Once a validated pharmacophore model is established, it can be used for various applications, including virtual screening of compound databases to identify novel scaffolds that match the pharmacophore, and for guiding the design of new, more potent, and selective ligands.

Chemoinformatics Applications

Chemoinformatics involves the use of computational methods to analyze chemical data, enabling researchers to make sense of the vast amount of information generated in chemical research. longdom.org

Chemical space refers to the ensemble of all possible molecules. Exploring this space is a key challenge in drug discovery. For scaffolds like this compound, chemoinformatics tools are used to analyze large compound databases and to explore the diversity of related structures.

The piperidine ring, a core component of the title compound, is a prevalent scaffold in many approved drugs. However, fragment screening collections have often been dominated by flat, two-dimensional molecules. whiterose.ac.uknih.gov Recent efforts have focused on the synthesis and analysis of piperidine-based 3D fragments to expand the exploration of three-dimensional chemical space. whiterose.ac.uknih.gov Analysis of virtual libraries derived from substituted piperidines has shown that they can consist of 3D molecules with suitable properties for fragment-based drug discovery. whiterose.ac.uk

By analyzing databases of existing compounds containing the naphthalen-2-yl-piperidine core, researchers can identify structure-activity relationships (SAR), understand the impact of different substituents on biological activity, and design novel derivatives with improved properties.

A fundamental goal of computational chemistry in drug discovery is to predict how a ligand will interact with its receptor. researchgate.net Molecular docking is a primary tool for this purpose, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.

For derivatives of this compound, docking studies can elucidate how the naphthalene and piperidine moieties interact with amino acid residues within the binding pocket of a target protein. For example, molecular modeling of a potent P2Y14R antagonist containing this scaffold showed stable and persistent key interactions with the receptor. nih.govnih.gov

Computational Approaches for Lead Optimization

Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com Computational methods are indispensable in this process, offering a rapid and cost-effective means to evaluate and prioritize new molecular designs before their synthesis. longdom.orgmdpi.com

For derivatives of this compound, computational lead optimization strategies typically involve an iterative cycle of design, prediction, and analysis. Key approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the three-dimensional structural features of this compound analogues with their biological activity. mdpi.com By building a statistically significant model, researchers can predict the activity of novel, unsynthesized derivatives, helping to focus synthetic efforts on compounds with the highest potential. patsnap.commdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. nih.gov For this compound, docking studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the target's binding site. This information is crucial for designing modifications that enhance binding affinity and selectivity. nih.gov